![molecular formula C17H19N3O3S3 B284145 N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a fluorescent probe that can be used to study protein-protein interactions and has potential applications in various fields, including drug discovery, diagnostics, and biotechnology.
Wirkmechanismus
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide works by binding to proteins and undergoing a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor protein-protein interactions in real-time. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has a high binding affinity for proteins, making it an ideal probe for studying protein-protein interactions.
Biochemical and Physiological Effects:
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide does not have any known biochemical or physiological effects on living organisms. This compound is used solely as a research tool and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a research tool is its high binding affinity for proteins, which allows for the accurate monitoring of protein-protein interactions. Additionally, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is a fluorescent probe, which makes it easy to detect and monitor. However, one of the limitations of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research and development of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. One potential application is in the development of new drugs that target protein-protein interactions. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide can be used to screen potential drug candidates and identify compounds that disrupt specific protein-protein interactions. Additionally, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide can be used in the development of new diagnostic tools for various diseases. By using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a probe, researchers can detect specific protein-protein interactions that are associated with certain diseases. Overall, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has significant potential for various applications in the fields of drug discovery, diagnostics, and biotechnology.
Synthesemethoden
The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with 6-amino-1,3-benzothiazole-2-sulfonyl chloride to form the final product, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been extensively studied in the scientific research community due to its unique fluorescent properties. This compound can be used as a probe to study protein-protein interactions, which are essential for various biological processes. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been used to study the interactions between various proteins, including enzymes, receptors, and transcription factors. This compound has potential applications in drug discovery, diagnostics, and biotechnology.
Eigenschaften
Molekularformel |
C17H19N3O3S3 |
---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H19N3O3S3/c1-17(2,3)20-26(22,23)12-6-7-13-14(10-12)25-16(18-13)19-15(21)9-11-5-4-8-24-11/h4-8,10,20H,9H2,1-3H3,(H,18,19,21) |
InChI-Schlüssel |
UQYWPTBQKXBDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.